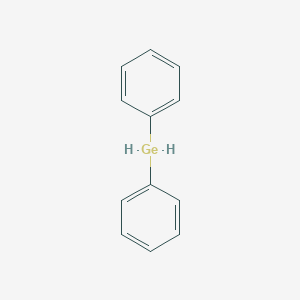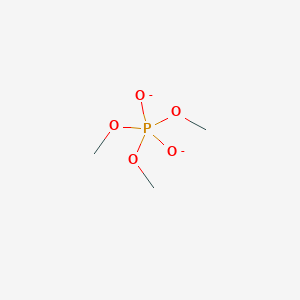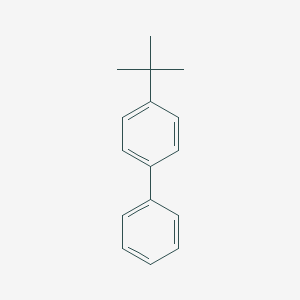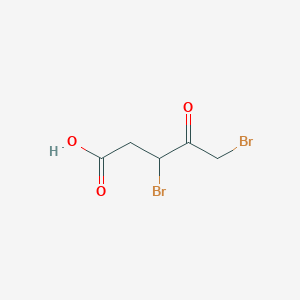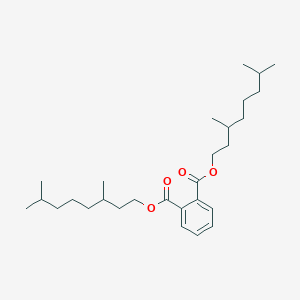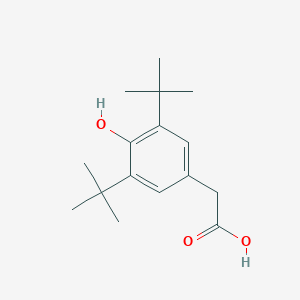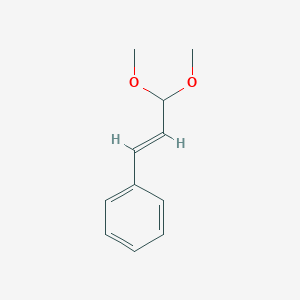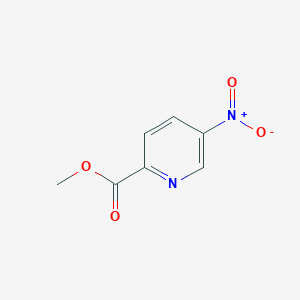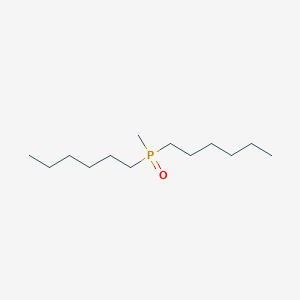
Phosphine oxide, dihexylmethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, dihexylmethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis, and has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
Phosphine oxide, dihexylmethyl- has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. It has been shown to be an effective catalyst for a number of different reactions, including the synthesis of lactams, ketones, and aldehydes. In addition, phosphine oxide, dihexylmethyl- has been used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure.
作用機序
The mechanism of action of phosphine oxide, dihexylmethyl- is not well understood. However, it is believed to act as a Lewis base, donating electrons to other molecules and facilitating chemical reactions. In addition, this compound has been shown to have a number of different interactions with biological molecules, including proteins, nucleic acids, and lipids.
生化学的および生理学的効果
Phosphine oxide, dihexylmethyl- has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain types of cancer cells, and to have anti-inflammatory properties. In addition, this compound has been shown to have a number of different effects on the cardiovascular system, including vasodilation and decreased blood pressure.
実験室実験の利点と制限
One of the main advantages of using phosphine oxide, dihexylmethyl- in lab experiments is its high reactivity and versatility. This compound can be used in a wide range of different reactions, and has been shown to be an effective catalyst for a number of different processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the reaction conditions, and there is a risk of toxicity if the compound is not handled properly.
将来の方向性
There are a number of different future directions for research on phosphine oxide, dihexylmethyl-. One potential area of focus is the development of new synthetic methods for this compound, which could help to improve its efficiency and yield. Another area of focus could be the study of the compound's interactions with different biological molecules, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is also potential for the development of new drugs and pharmaceuticals based on the structure and properties of phosphine oxide, dihexylmethyl-.
合成法
Phosphine oxide, dihexylmethyl- can be synthesized through a number of different methods. One common method involves the reaction of hexylmagnesium bromide with diphenylphosphine oxide, followed by the addition of methyl iodide. Another method involves the reaction of hexylmagnesium bromide with diphenylphosphine oxide, followed by the addition of methyl iodide and then treatment with hydrochloric acid. Both of these methods have been shown to be effective for synthesizing phosphine oxide, dihexylmethyl- in high yields.
特性
CAS番号 |
1831-65-8 |
|---|---|
製品名 |
Phosphine oxide, dihexylmethyl- |
分子式 |
C13H29OP |
分子量 |
232.34 g/mol |
IUPAC名 |
1-[hexyl(methyl)phosphoryl]hexane |
InChI |
InChI=1S/C13H29OP/c1-4-6-8-10-12-15(3,14)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChIキー |
SXSPHZYWRUCEOB-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C)CCCCCC |
正規SMILES |
CCCCCCP(=O)(C)CCCCCC |
その他のCAS番号 |
1831-65-8 |
同義語 |
Dihexyl(methyl)phosphine oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



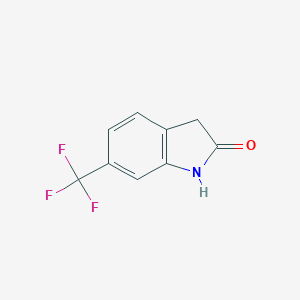
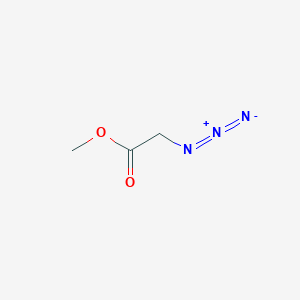
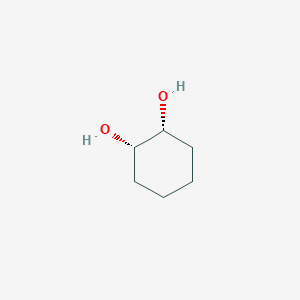
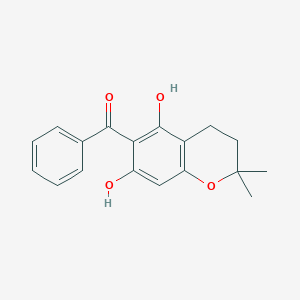
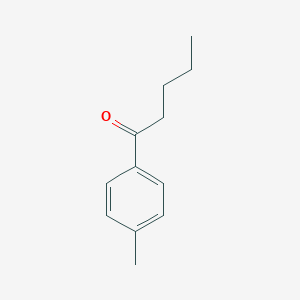
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
